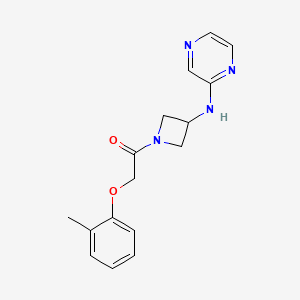
1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(o-tolyloxy)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(o-tolyloxy)ethan-1-one is a synthetic organic compound that features a pyrazine ring, an azetidine ring, and an o-tolyloxy group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(o-tolyloxy)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazine ring: Starting from simple precursors like ethylenediamine and glyoxal.
Azetidine ring formation: This could involve cyclization reactions using appropriate amines and halogenated compounds.
Attachment of the o-tolyloxy group: This step might involve etherification reactions using o-tolyl alcohol and suitable leaving groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(o-tolyloxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, it could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(o-tolyloxy)ethan-1-one would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-(Pyridin-2-ylamino)azetidin-1-yl)-2-(o-tolyloxy)ethan-1-one
- 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(m-tolyloxy)ethan-1-one
Uniqueness
The uniqueness of 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(o-tolyloxy)ethan-1-one lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12-4-2-3-5-14(12)22-11-16(21)20-9-13(10-20)19-15-8-17-6-7-18-15/h2-8,13H,9-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYAQWXITVEPRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CC(C2)NC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one](/img/structure/B2605233.png)
![2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B2605235.png)
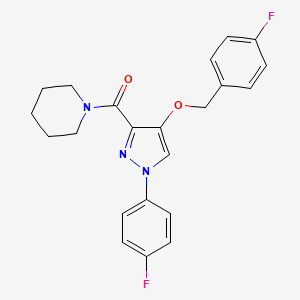
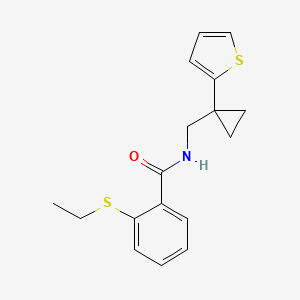
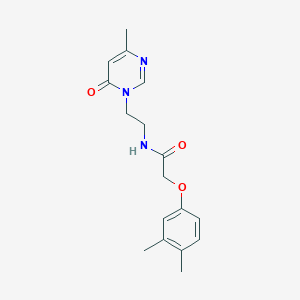
![7,8-dimethoxy-2,5-dihydro-3H-indeno[1,2-c]pyridazin-3-one](/img/structure/B2605245.png)
![2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]pyrazine](/img/structure/B2605246.png)
![Sodium 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2605247.png)
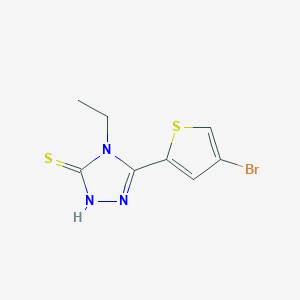
![rac-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B2605250.png)
![1-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2605251.png)
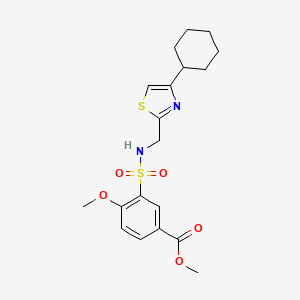
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2605255.png)
![N-(4-chlorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2605256.png)
